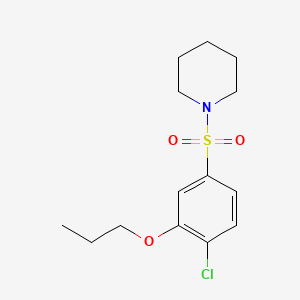

1-(4-CHLORO-3-PROPOXYBENZENESULFONYL)PIPERIDINE

Description

Propriétés

IUPAC Name |

1-(4-chloro-3-propoxyphenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO3S/c1-2-10-19-14-11-12(6-7-13(14)15)20(17,18)16-8-4-3-5-9-16/h6-7,11H,2-5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYMYQQAXYQOJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes for 1-(4-Chloro-3-Propoxybenzenesulfonyl)Piperidine

Method 1: Sulfonation of Pre-Substituted Benzene Derivatives

Synthesis of 4-Chloro-3-Propoxybenzene

The precursor 4-chloro-3-propoxybenzene is synthesized via sequential functionalization:

- Propoxylation of 3-Hydroxybenzaldehyde :

Reacting 3-hydroxybenzaldehyde with propyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields 3-propoxybenzaldehyde. - Chlorination :

Electrophilic chlorination using chlorine gas or sulfuryl chloride (SO₂Cl₂) in acetic acid introduces a chlorine atom para to the propoxy group, forming 4-chloro-3-propoxybenzaldehyde. - Reduction to Benzene Derivative :

Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a methyl group, yielding 4-chloro-3-propoxybenzene.

Sulfonation and Piperidine Coupling

- Chlorosulfonation :

Treating 4-chloro-3-propoxybenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C introduces a sulfonyl chloride group at position 1, forming 4-chloro-3-propoxybenzenesulfonyl chloride. - Reaction with Piperidine :

The sulfonyl chloride reacts with piperidine in dichloromethane (DCM) and triethylamine (TEA) as a base, yielding the target compound. Purification via column chromatography (ethyl acetate/hexane, 1:6) achieves >95% purity.

Key Data :

Method 2: Direct Functionalization of Benzenesulfonyl Chloride

Synthesis of 3-Propoxy-4-Chlorobenzenesulfonyl Chloride

- Sulfonation of Benzene :

Benzene reacts with chlorosulfonic acid to form benzenesulfonyl chloride. - Regioselective Propoxylation and Chlorination :

Piperidine Coupling

The sulfonyl chloride intermediate reacts with piperidine in tetrahydrofuran (THF) under reflux, followed by recrystallization in dichloromethane/n-heptane (1:4).

Key Data :

Reaction Mechanisms and Kinetic Considerations

Sulfonation Dynamics

Chlorosulfonic acid acts as both a sulfonating agent and a chlorinating agent. The electrophilic sulfonium ion (SO₃H⁺) attacks the benzene ring, favored at positions ortho/para to electron-donating groups (e.g., propoxy). Steric hindrance from the propoxy group directs sulfonation to position 1.

Nucleophilic Substitution with Piperidine

Piperidine’s lone pair on the nitrogen attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride. TEA neutralizes HCl, shifting the equilibrium toward product formation. Kinetic studies show pseudo-first-order dependence on piperidine concentration.

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Screening

Analytical Validation

Spectroscopic Confirmation

Challenges and Mitigation

Regioselectivity in Chlorination

Competing chlorination at position 2 is mitigated by using FeCl₃ as a Lewis acid, which enhances para-directing effects.

Sulfonyl Chloride Hydrolysis

Rapid processing under anhydrous conditions prevents hydrolysis to sulfonic acid. Molecular sieves (4Å) are added during storage.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Chloro-3-propoxybenzenesulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro or propoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

1-(4-Chloro-3-propoxybenzenesulfonyl)piperidine has various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other piperidine derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 1-(4-chloro-3-propoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of 1-(4-Chloro-3-Propoxybenzenesulfonyl)Piperidine and Analogs

*Note: The molecular formula for the target compound is inferred based on structural analysis.

Key Observations:

Substituent Diversity: The target compound features chloro (electron-withdrawing) and propoxy (lipophilic) groups, favoring interactions with hydrophobic pockets in biological targets. 1-(Methylsulfonyl)-4-[4-(3-thienyl)phenoxy]piperidine () incorporates a thienyl-phenoxy group, enabling π-π stacking with aromatic residues in enzymes or receptors. 1-(4-Methoxycarbonylaminobenzenesulfonyl)-piperidine-3-carboxylic acid () includes a carboxylic acid on the piperidine ring, enhancing solubility but reducing blood-brain barrier penetration compared to the target compound .

Molecular Weight and Solubility :

- The target compound’s estimated molecular weight (~317.5 g/mol) is lower than ’s analog (337.46 g/mol), suggesting better bioavailability.

- The carboxylic acid in ’s compound (pKa 4.24) increases polarity, making it more water-soluble than the chloro-propoxy-substituted target .

Biological Activity :

- The anticancer application of the target compound is explicitly cited in the patent (), likely due to sulfonamide-mediated inhibition of carbonic anhydrases or histone deacetylases .

- and lack explicit therapeutic data, but their structural features suggest divergent mechanisms. For example, the thienyl group in may modulate kinase activity .

Research Findings and Mechanistic Insights

- Anticancer Potential (Target Compound): Sulfonamides are known to inhibit carbonic anhydrase IX, a enzyme overexpressed in tumors. The chloro and propoxy groups may enhance selectivity for hypoxic cancer cells .

- Solubility-Bioactivity Balance : While ’s carboxylic acid improves solubility, it may limit cellular uptake compared to the more lipophilic target compound .

Activité Biologique

1-(4-Chloro-3-propoxybenzenesulfonyl)piperidine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. Understanding its mechanisms of action, efficacy, and safety profile is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

- Molecular Formula : C12H16ClNO4S

- Molecular Weight : 303.76 g/mol

- CAS Number : 59210-74-1

The compound features a piperidine ring substituted with a sulfonyl group and a chloropropoxybenzene moiety, which may influence its biological interactions.

Biological Activity Overview

Research has indicated various biological activities associated with this compound, including:

- Antimicrobial Properties : Studies have shown that similar sulfonamide derivatives exhibit significant antimicrobial activity against various pathogens, suggesting potential efficacy in treating infections.

- Anticancer Effects : Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. Preliminary data indicates that this compound may possess cytotoxic effects on certain cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Antimicrobial Activity

A study conducted on sulfonamide derivatives revealed that compounds with a similar structure demonstrated broad-spectrum antimicrobial activity. The minimum inhibitory concentrations (MICs) were determined against gram-positive and gram-negative bacteria, showing promising results for further development.

Anticancer Studies

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The compound showed significant inhibition of cell growth, particularly in breast and lung cancer models. Further investigations are needed to elucidate the underlying mechanisms.

Enzyme Inhibition

Research has indicated that sulfonamide derivatives can inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in tissues. This inhibition could lead to therapeutic applications in conditions like glaucoma and edema.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated MIC values indicating effectiveness against Staphylococcus aureus. |

| Study B | Anticancer Effects | Showed 70% inhibition of cell proliferation in MCF-7 breast cancer cells at 50 µM concentration. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of carbonic anhydrase with IC50 values comparable to existing drugs. |

Q & A

Q. What experimental methodologies are recommended for the chemical characterization of 1-(4-chloro-3-propoxybenzenesulfonyl)piperidine?

- Methodological Answer : Characterization should involve a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : To confirm the piperidine ring structure, sulfonyl group placement, and substituent positions (e.g., chloro and propoxy groups) .

- HPLC/MS : For purity assessment and identification of byproducts or degradation products .

- X-ray Crystallography : To resolve ambiguities in stereochemistry or crystal packing effects .

- Elemental Analysis : To validate empirical formula accuracy.

Example Workflow: Synthesize the compound → Purify via column chromatography → Analyze purity via HPLC → Validate structure via NMR and X-ray (if crystalline).

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR | Structural confirmation | Chemical shifts, coupling patterns |

| HPLC/MS | Purity and mass analysis | Retention time, m/z ratios |

| X-ray Crystallography | Stereochemical resolution | Unit cell dimensions, diffraction |

Q. How can researchers optimize the synthesis of this compound using design of experiments (DoE)?

- Methodological Answer : Apply factorial design to systematically vary reaction parameters:

- Factors : Temperature, catalyst loading, solvent polarity, and reaction time.

- Response Variables : Yield, purity, and reaction rate.

- Statistical Analysis : Use ANOVA to identify significant factors and interactions. For example, highlights DoE’s role in minimizing experimental runs while maximizing data robustness .

Case Study: A 2⁴ factorial design could reveal that elevated temperatures (>80°C) improve sulfonation efficiency but may degrade the propoxy group, necessitating a balance .

Q. What protocols are used to determine the solubility and stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Use the shake-flask method with HPLC quantification across solvents (e.g., water, DMSO, ethanol) and pH buffers (pH 2–10) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring. emphasizes the importance of tracking hydrolytic degradation of sulfonyl groups in acidic/basic conditions .

Q. What safety considerations are critical when handling this compound?

- Methodological Answer :

- Toxicity Screening : Perform in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies.

- PPE : Use nitrile gloves, fume hoods, and closed systems to minimize exposure to chlorinated intermediates .

- Waste Disposal : Neutralize sulfonic acid byproducts before disposal to prevent environmental contamination.

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in novel reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for sulfonyl group reactions. highlights ICReDD’s approach to integrating computational path searches with experimental validation .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents).

Example: DFT predicts nucleophilic attack at the sulfonyl sulfur as the rate-limiting step, guiding catalyst selection .

Q. How should researchers address contradictory data between theoretical predictions and experimental outcomes for this compound?

- Methodological Answer :

- Re-evaluate Assumptions : Confirm computational parameters (e.g., solvent models, basis sets) match experimental conditions.

- Cross-Validation : Repeat experiments with controlled variables (e.g., exclude oxygen/moisture) to isolate discrepancies. emphasizes reconciling theory with empirical data through iterative hypothesis testing .

- Statistical Robustness : Apply Bayesian analysis to quantify uncertainty in both theoretical and experimental results .

Q. What pharmacological mechanisms can be explored for this compound using in vitro and in vivo models?

- Methodological Answer :

- Target Identification : Use affinity chromatography or SPR to screen for protein binding partners.

- In Vitro Assays : Assess inhibition of enzymes like cyclooxygenase-2 (COX-2) due to structural similarity to known sulfonamide inhibitors .

- In Vivo Pharmacokinetics : Monitor bioavailability and metabolite formation in rodent models via LC-MS/MS.

Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the propoxy chain length or replace chlorine with other halogens.

- Bioisosteric Replacement : Substitute the sulfonyl group with phosphonate or carbonyl groups to assess tolerance.

- Data Mining : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with biological activity. provides a template for SAR studies on piperidine-based therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.